molecular formula C10H6N4O4 B097881 4,4'-Dinitro-2,2'-bipyridine CAS No. 18511-72-3

4,4'-Dinitro-2,2'-bipyridine

Cat. No.: B097881
CAS No.: 18511-72-3
M. Wt: 246.18 g/mol
InChI Key: ULRVNIRBWWMQJT-UHFFFAOYSA-N
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Description

4,4’-Dinitro-2,2’-bipyridine is an organic compound with the molecular formula C10H6N4O4. It is a derivative of bipyridine, featuring two nitro groups at the 4 and 4’ positions. This compound is known for its planar structure and crystallographic symmetry .

Mechanism of Action

Target of Action

The primary target of 4,4’-Dinitro-2,2’-bipyridine is the catalytic process of copolymerization of carbon monoxide (CO) and styrene . This compound, featuring electron withdrawing/donating functional groups, is synthesized and employed in this process .

Mode of Action

4,4’-Dinitro-2,2’-bipyridine and its derivatives coordinate with palladium (II) acetate to catalyze the copolymerization of CO and styrene . The enhancement of electron donating and conjugative effects on the bipyridine ligand improves the catalytic activity of the composition and increases the molecular weight of the as-prepared polyketone .

Biochemical Pathways

The compound affects the pathway of copolymerization of CO and styrene . The electron-donating and electron-withdrawing groups on the bipyridine ligand influence the catalyst performance and the molecular weight of the copolymer .

Pharmacokinetics

Its role in the copolymerization process suggests that its bioavailability is primarily determined by its ability to interact with palladium (ii) acetate and influence the catalytic activity .

Result of Action

The action of 4,4’-Dinitro-2,2’-bipyridine results in the copolymerization of CO and styrene , leading to the formation of polyketone . The molecular weight of the polyketone is influenced by the electron donating and conjugative effects on the bipyridine ligand .

Action Environment

The action of 4,4’-Dinitro-2,2’-bipyridine is influenced by the experimental conditions under which the copolymerization process occurs . The presence of palladium (II) acetate and the nature of the electron-donating and electron-withdrawing groups on the bipyridine ligand can affect the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-dinitro-2,2’-bipyridine typically involves the nitration of 2,2’-bipyridine. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 4 and 4’ positions .

Industrial Production Methods

While specific industrial production methods for 4,4’-dinitro-2,2’-bipyridine are not extensively documented, the general approach involves large-scale nitration reactions similar to those used in laboratory settings. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to handle the exothermic nature of nitration reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dinitro-2,2’-bipyridine is unique due to its strong electron-withdrawing nitro groups, which significantly alter the electronic properties of the bipyridine core. This makes it particularly useful in forming stable metal complexes and participating in various chemical reactions .

Properties

IUPAC Name

4-nitro-2-(4-nitropyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O4/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRVNIRBWWMQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C2=NC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467932
Record name 4,4'-DINITRO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18511-72-3
Record name 4,4′-Dinitro-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18511-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-DINITRO-2,2'-BIPYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dinitro-2,2'-bipyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 4,4'-Dinitro-2,2'-bipyridine?

A: this compound (dnbpy) is an organic compound with the molecular formula C10H6N4O4. Its structure consists of two pyridine rings connected by a single bond, with each ring bearing a nitro group (NO2) at the 4 position. The molecule is nearly planar, as revealed by crystallographic studies showing crystallographic Ci symmetry. []

Q2: How does the presence of nitro groups in dnbpy influence its properties?

A: The nitro groups are strong electron-withdrawing groups. This characteristic makes dnbpy a suitable ligand in transition metal complexes by influencing the metal center's electronic properties and enhancing the complex's electron-accepting ability. [, ] This effect is particularly significant in the development of materials with non-linear optical properties. [, ]

Q3: Can you provide an example of how dnbpy is used in the synthesis of other compounds?

A: this compound serves as a crucial starting material in synthesizing various derivatives. For instance, it can be utilized to create 4,4'-Di(p-aminophenylethynyl)-6,6'-bis[N,N-bis(ethoxycarbonylmethyl)amino methyl]-2,2'-bipyridine, a compound with potential applications in time-resolved fluorescence immunoassays. [] This synthesis involves a multi-step process including hydrolysis, bromination, esterification, and substitution reactions starting from dnbpy. []

Q4: What are the electrochemical properties of this compound complexes?

A: Platinum complexes containing dnbpy, such as [Pt{4,4′-(NO2)2-bipy}Cl2], exhibit interesting electrochemical behavior. This complex undergoes four consecutive one-electron reductions. Notably, the first two reduction potentials (E1 and E2) are very close, indicating a near-degenerate pair of ligand-based π* orbitals. These properties contribute to the complex's EPR activity upon reduction, making it a subject of interest in electrochemistry and molecular magnetism. []

Q5: Are there any reported synthetic routes for preparing important precursors using this compound?

A: Yes, researchers have developed efficient synthetic methods to produce key precursors from this compound. These precursors include compounds like 4,4’-dicarboxy-2,2’-bipyridine, 6,6’-dicarboxy-2,2’-bipyridine acid, 4,4’-dinitro-2,2’-bipyridine-N,N-dioxide, and 6,6’-dicarbothioamide-2,2’-bipyridine. [] These compounds are versatile building blocks for creating a diverse range of 2,2'-bipyridine derivatives with potential applications in various fields. []

Q6: Is there research on alternative synthesis methods for 4,4'-diamino-2,2′-bipyridine utilizing this compound?

A: Yes, researchers have explored alternative and potentially more efficient synthesis routes for 4,4'-diamino-2,2′-bipyridine using 4,4’-dinitro-2,2′-bipyridine-N,N′-dioxide as a starting material. [] This highlights ongoing efforts to optimize synthetic strategies for important bipyridine derivatives like 4,4'-diamino-2,2′-bipyridine, which finds applications in coordination chemistry and materials science.

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